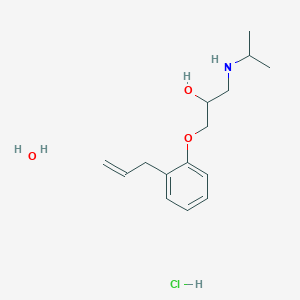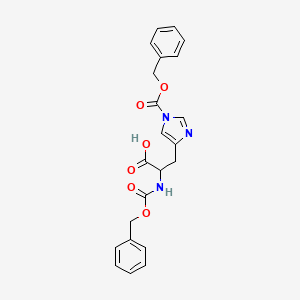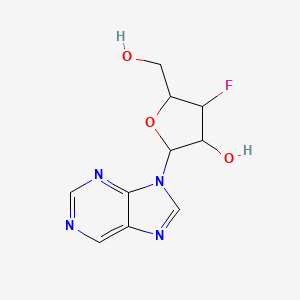![molecular formula C24H27N7O B14784817 2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B14784817.png)
2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a propenamide group and a piperazinyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- involves multiple steps, typically starting with the preparation of the piperazinyl-substituted phenyl intermediate. This intermediate is then reacted with a pyrimidinyl amine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, which can lead to the modulation of cellular functions. For example, it may inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in the regulation of cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Diacetone acrylamide (DAAM): Known for its use in the production of polymers and coatings.
N-(2-Amino-2-oxoethyl)-2-propenamide: Used as a chemical reagent and ligand in organic synthesis.
3-Methylpropenamide: Utilized in various chemical reactions and as a precursor in the synthesis of other compounds.
Uniqueness
What sets 2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]- apart from these similar compounds is its specific structure that allows it to interact with unique molecular targets, making it particularly valuable in medicinal chemistry for the development of targeted therapies .
Propiedades
Fórmula molecular |
C24H27N7O |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-[3-[[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H27N7O/c1-3-23(32)27-20-6-4-5-19(17-20)26-22-11-12-25-24(29-22)28-18-7-9-21(10-8-18)31-15-13-30(2)14-16-31/h3-12,17H,1,13-16H2,2H3,(H,27,32)(H2,25,26,28,29) |
Clave InChI |
QPVTXKHZIORORP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC(=N3)NC4=CC(=CC=C4)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


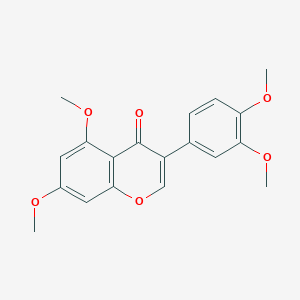
![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride](/img/structure/B14784750.png)
![N-[1-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexyl]-carbamic acid, phenylmethyl ester](/img/structure/B14784755.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea](/img/structure/B14784768.png)
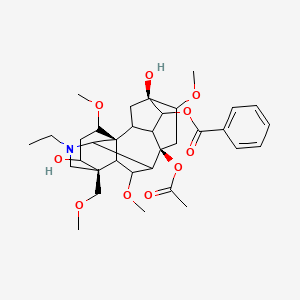

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784785.png)
![1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14784789.png)
